molecular formula C16H20N2O8 B1670973 Disuccinimidyl suberate CAS No. 68528-80-3

Disuccinimidyl suberate

Cat. No.: B1670973
CAS No.: 68528-80-3
M. Wt: 368.34 g/mol
InChI Key: ZWIBGKZDAWNIFC-UHFFFAOYSA-N
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Description

Disuccinimidyl suberate (DSS) is a homobifunctional N-hydroxysuccinimide (NHS)-ester crosslinker widely used in biochemical and structural studies to covalently link primary amines (lysine residues and protein N-termini) in proteins. Its structure consists of an 11.4 Å spacer arm (suberic acid backbone) flanked by two NHS-ester reactive groups . DSS is membrane-permeable and non-cleavable under standard experimental conditions, making it ideal for stabilizing protein-protein interactions, oligomerization studies, and receptor-ligand binding analyses .

Key applications include:

  • Protein oligomerization analysis: DSS crosslinks lysine residues within or between proteins, enabling detection of dimers or multimers via SDS-PAGE and immunoblotting (e.g., flotillin-2 oligomerization in neural stem cells ).
  • Receptor-ligand binding studies: DSS efficiently crosslinks ligands like insulin or growth factors to their receptors (e.g., insulin receptor mutants in leprechaunism studies ).
  • Structural mass spectrometry (XL-MS): DSS facilitates identification of protein interaction networks by generating covalent bonds between proximal lysines, aiding in structural modeling .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(2,5-dioxopyrrolidin-1-yl) octanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O8/c19-11-7-8-12(20)17(11)25-15(23)5-3-1-2-4-6-16(24)26-18-13(21)9-10-14(18)22/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIBGKZDAWNIFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70988200
Record name 1,1'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]di(pyrrolidine-2,5-dione)
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Molecular Weight

368.34 g/mol
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CAS No.

68528-80-3, 68526-60-3
Record name Disuccinimidyl suberate
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Record name N-Hydroxysuccinimide suberic acid ester
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Preparation Methods

Synthetic Routes and Reaction Conditions: Disuccinimidyl suberate is synthesized through the carbodiimide-activation of suberic acid, which reacts with N-hydroxysuccinimide to form the ester. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Scientific Research Applications

Protein Crosslinking

Overview:
DSS is predominantly used for creating stable crosslinks between proteins, which is crucial for studying protein interactions, structures, and dynamics.

Key Applications:

  • Intracellular Protein Crosslinking: DSS allows for the fixation of protein interactions inside cells prior to lysis, facilitating the identification of weak or transient interactions .
  • Crosslinking Mass Spectrometry: This technique employs DSS to provide insights into protein structure and organization by linking proteins before mass spectrometric analysis .

Case Study:
In a study involving the crosslinking of insulin-like growth factor II (IGF-II) to its receptor using 0.5 mM DSS, researchers successfully identified the IGF-II receptor as a 260-kDa protein, demonstrating the effectiveness of DSS in elucidating protein interactions in complex biological systems .

Bioconjugation

Overview:
DSS facilitates the attachment of biomolecules, such as antibodies or drugs, enhancing their efficacy in targeted therapies and diagnostics.

Key Applications:

  • Antibody-Drug Conjugates: DSS is used to link therapeutic agents to antibodies, improving targeting and reducing off-target effects .
  • Immunogenicity Studies: By crosslinking antigens with carrier proteins, researchers can evaluate immune responses more accurately in vaccine formulations .

Case Study:
A notable application involved conjugating antigens to carrier proteins using DSS, resulting in improved immune responses in vaccine candidates aimed at infectious diseases .

Vaccine Development

Overview:
In vaccine research, DSS plays a critical role in enhancing the stability and efficacy of vaccines through bioconjugation.

Key Applications:

  • Conjugate Vaccines: The compound is instrumental in linking polysaccharide antigens to protein carriers to enhance immunogenicity and stability .
  • Adjuvant Development: By crosslinking adjuvants with antigens, researchers can create more effective vaccine formulations that elicit stronger immune responses .

Cellular Studies

Overview:
DSS is employed to investigate cellular mechanisms by crosslinking cellular components.

Key Applications:

  • Cell Signaling Studies: Researchers use DSS to stabilize protein complexes involved in signaling pathways, allowing for detailed analysis of cellular functions .
  • Cellular Mechanism Elucidation: Crosslinking cellular proteins aids in understanding complex interactions within cellular environments .

Material Science

Overview:
DSS is also applied in the development of biomaterials that require enhanced mechanical properties and biocompatibility.

Key Applications:

  • Medical Implants: The compound can be used to create stable crosslinked networks within biomaterials, improving their performance in medical applications .
  • Tissue Engineering: By crosslinking proteins within scaffolds, DSS contributes to the development of materials that support cell growth and tissue regeneration .

Summary Table of Applications

Application AreaKey UsesNotable Benefits
Protein CrosslinkingIntracellular studies, mass spectrometryStabilizes weak interactions
BioconjugationAntibody-drug conjugatesEnhances targeting and efficacy
Vaccine DevelopmentConjugate vaccinesImproves immunogenicity
Cellular StudiesCell signaling, mechanism elucidationProvides insights into cellular functions
Material ScienceMedical implants, tissue engineeringEnhances mechanical properties

Mechanism of Action

The mechanism of action of disuccinimidyl suberate involves the formation of covalent bonds between its N-hydroxysuccinimide ester groups and primary amines. This reaction results in the formation of stable amide bonds, effectively cross-linking the target molecules. The spacer arm of this compound allows for flexibility and optimal positioning of the reactive groups, facilitating efficient cross-linking .

Comparison with Similar Compounds

Comparison with Similar Compounds

DSS belongs to a family of NHS-ester crosslinkers, each with distinct chemical properties and applications. Below is a detailed comparison:

Chemical and Structural Properties

Compound Spacer Length Solubility Cleavability Key Features
DSS 11.4 Å Organic solvents Non-cleavable Membrane-permeable; standard for oligomerization studies .
BS3 (Bis(sulfosuccinimidyl) suberate) 11.4 Å Water-soluble (sulfonate groups) Non-cleavable Enhanced solubility for extracellular/cell surface crosslinking .
DSSO (Disuccinimidyl sulfoxide) 10.1 Å Organic solvents Cleavable (MS-labile) Enables gas-phase fragmentation for XL-MS .
DSBU (Disuccinimidyl dibutyric urea) 13.6 Å Organic solvents Non-cleavable Longer spacer for flexible protein interactions .

Functional Comparisons

  • Solubility and Permeability :

    • DSS requires organic solvents (e.g., DMSO), limiting its use in aqueous environments. In contrast, BS3’s sulfonate groups enhance water solubility, making it preferable for cell surface crosslinking .
    • Example: DSS was used in CHAPS buffer for intracellular crosslinking of Asc/Pgam5 oligomers in microglial cells , while BS3 is favored for extracellular receptor studies.
  • Spacer Length and Crosslinking Efficiency :

    • DSS’s 11.4 Å spacer allows crosslinking of lysines within 11–12 Å, suitable for most protein interfaces. DSBU’s longer spacer (13.6 Å) accommodates larger complexes .
    • Example: DSS crosslinked 125I-insulin to insulin receptor α-subunits at 700 pM , while DSBU might capture more distal interactions.
  • Cleavability and Mass Spectrometry Compatibility :

    • DSSO’s sulfoxide bond cleaves under collision-induced dissociation (CID), simplifying XL-MS data interpretation . DSS and BS3 require specialized software (e.g., ECL 3.0) for crosslink identification .

Research Findings Highlighting Differences

  • STK19 Dimerization Controversy: DSS crosslinking revealed STK19 as a monomer in vitro (contrary to a study proposing DNA-induced dimerization), underscoring how crosslinker choice impacts conclusions .
  • pH Sensitivity : DSS crosslinking efficiency decreases at lower pH due to reduced lysine reactivity, a critical factor in XL-MS experimental design .
  • APEX2 Limitations : While DSS improves proximity labeling in APEX systems, its low sensitivity necessitated the development of APEX2 for enhanced efficiency .

Biological Activity

Disuccinimidyl suberate (DSS) is a widely used cross-linking agent in biochemical research, particularly known for its ability to facilitate the formation of stable covalent bonds between proteins. This article explores the biological activity of DSS, its applications, and relevant research findings.

Overview of this compound

DSS is a homobifunctional N-hydroxysuccinimide (NHS) ester with a six-carbon spacer chain. It is primarily reactive towards primary amines at a pH range of 7.0 to 9.0, allowing it to form stable amide bonds with proteins, particularly at lysine residues. Its membrane permeability enables intracellular cross-linking, making it a versatile tool for various biochemical applications .

  • Molecular Formula : C16_{16}H20_{20}N2_2O8_8
  • Molecular Weight : 368.35 g/mol
  • Reactive Groups : NHS esters at both ends
  • Solubility : Water-insoluble; requires dissolution in organic solvents like DMF or DMSO before use .

Applications of DSS in Biological Research

DSS has several applications in biological research, including:

  • Protein Cross-Linking : Used to stabilize protein interactions and create bioconjugates.
  • Immunoprecipitation : Facilitates the capture of proteins from complex mixtures.
  • Cross-Linking Mass Spectrometry (XL-MS) : Aids in elucidating protein structures and interactions by stabilizing transient complexes .
  • Cell Surface Cross-Linking : The water-soluble analog, bis(sulfosuccinimidyl) suberate (BS3_3), is used for cross-linking membrane proteins .

1. Cross-Linking Hemoglobin and Albumin

A significant study demonstrated the use of DSS to cross-link hemoglobin (Hb) and bovine serum albumin (BSA). This research highlighted that the polymerized Hb formed through DSS cross-linking exhibited a reduced oxygen affinity compared to native Hb, which was reversed when copolymerized with BSA. This finding is crucial for developing blood substitutes that minimize oxidative stress while maintaining functionality .

Study Findings
Hemoglobin-BSA Cross-LinkingHb polymerization using DSS reduces oxygen affinity; copolymerization with BSA reverses this effect .

2. Cross-Linking Analysis of Aβ Proteins

In another study, DSS was utilized to analyze the aggregation behavior of amyloid-beta (Aβ) proteins. The results indicated that DSS effectively facilitated the formation of oligomeric states of Aβ, which are critical in Alzheimer's disease research. The study emphasized the importance of using appropriate cross-linkers to achieve desired oligomeric states without excessive aggregation .

Study Findings
Aβ Protein AggregationDSS effectively cross-links Aβ proteins, aiding in understanding their role in Alzheimer's disease .

Advantages

  • Non-Cleavable : Once formed, the cross-links are stable under physiological conditions.
  • High Specificity : Minimal side reactions due to its selective reactivity towards primary amines.
  • Membrane Permeability : Allows for intracellular applications without compromising cell integrity .

Limitations

  • Water Insolubility : Requires organic solvents for dissolution, which may affect certain biological assays.
  • Potential Over-Cross-Linking : Careful optimization is necessary to prevent excessive aggregation or undesired oligomerization of target proteins .

Q & A

Q. How do researchers select Disuccinimidyl suberate (DSS) over other crosslinkers for protein interaction studies?

Methodological Answer: DSS is a homo-bifunctional, amine-reactive crosslinker with an 8-atom spacer arm (11.4 Å), making it suitable for linking lysine residues within ~30 Å . Key selection criteria include:

  • Reactivity and Spacer Length : DSS targets primary amines (lysines), unlike heterobifunctional crosslinkers (e.g., Sulfo-SMCC) that require thiol groups. Its spacer length accommodates moderate-distance interactions .
  • Solubility : DSS requires organic solvents (e.g., DMSO or DMF) for dissolution before aqueous dilution, unlike water-soluble analogs like BS3 .
  • Toxicity : DSS has moderate toxicity, limiting its use in live-cell studies compared to Sulfo-NHS esters .

Example Protocol :

ParameterDSS ConditionReference
Concentration1–5 mM
Reaction Time2 hours at 4°C
Quenching50 mM Tris, pH 7.5

Q. What is the standard protocol for DSS crosslinking in protein interaction studies?

Q. How should researchers handle DSS solubility and storage to ensure experimental reproducibility?

Q. How does DSS enable structural analysis of transient protein complexes in ribosomes or mitochondria?

Methodological Answer: DSS is used in crosslinking mass spectrometry (CLMS) to capture flexible or transient interactions. For example:

  • Ribosome Studies : DSS and BS3 crosslinked Sdo1p to ribosomal P-sites, identifying lysine residues within 30 Å .
  • Mitochondrial Structural Biology : DSS-derived distance restraints (5,518 residues) revealed conformational states of heat shock proteins in human mitochondria .

Workflow :

  • Crosslink purified complexes or in situ organelles with DSS.
  • Digest crosslinked proteins with trypsin.
  • Analyze peptides via MS/MS, comparing crosslink distances to PDB structures .

Data Interpretation :

  • Use software like Prosit-XL or pLink 2 to resolve crosslink spectra .
  • Clustered crosslink conflicts (>30 Å) suggest novel conformations or dynamic regions .

Q. How can researchers resolve contradictions in DSS crosslinking data for protein oligomerization studies?

Methodological Answer: DSS may trap artifactual oligomers or fail to distinguish between transient vs. stable interactions. For example, α-synuclein oligomers showed ambiguous migration (~57 kDa band) on denaturing gels . Strategies include:

  • Concentration Titration : Test DSS at 0.1–5 mM to identify aggregation thresholds .
  • Complementary Techniques : Validate with size-exclusion chromatography (SEC) or native PAGE .
  • Reduction Controls : Compare DSS results to cleavable crosslinkers (e.g., DTSSP) under reducing conditions .

Q. How can DSS be optimized for studying androgen-regulated receptor interactions in vivo?

Methodological Answer: DSS has moderate toxicity but can be adapted for hormone-sensitive systems:

  • In Vivo-Like Conditions : Use lower DSS concentrations (0.1–1 mM) and shorter incubation times (30–60 minutes) .
  • Receptor Localization : Crosslink membrane-bound EGF receptors with DSS after ligand binding (e.g., 125I-EGF), followed by immunoprecipitation and MS to identify Lys-336 as the crosslinked residue .

Case Study : Androgen depletion in rat prostate increased EGF receptor crosslinking, reversed by dihydrotestosterone treatment .

Q. What advancements in crosslinking mass spectrometry (CLMS) leverage DSS for proteome-wide structural biology?

Methodological Answer: Noncleavable DSS is compatible with large-scale CLMS despite lacking MS-cleavable features. Key steps:

  • Proteome Complexity : Apply DSS to whole mitochondria or cell lysates, followed by high-resolution MS .
  • Data Integration : Map crosslinks to AlphaFold models or cryo-EM maps to resolve conformational heterogeneity .

Example Workflow :

StepDetail
Crosslinking2 mM DSS, 2 hours, 4°C
DigestionTrypsin/Lys-C mix
MS AnalysisOrbitrap Fusion Lumos, 30k resolution
SoftwareMaxQuant, XiNet

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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